4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide
Overview
Description
4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide is a chemical compound with the molecular formula C8H6BrCl2FO. It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, a methoxy group, and a bromomethyl group . The InChI code for this compound is 1S/C8H6BrCl2FO/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2H,3H2,1H3 .Physical And Chemical Properties Analysis
4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide has a molecular weight of 287.94 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis of Fluorinated Compounds for Medical Imaging
- Procedures were developed for the synthesis of fluorinated benzyl bromides, including 2-fluoro-4-methoxybenzyl bromide, as intermediates in the asymmetric synthesis of fluorinated α-amino acids. These compounds are used in positron emission tomography (PET), a type of medical imaging. An optimized procedure suggested for synthesis using an Anatech robotic system resulted in significant radiochemical yields, indicating potential for efficient production of radiopharmaceuticals (Zaitsev et al., 2002).
Antibacterial and Cytotoxic Applications
- N-heterocyclic carbene-silver complexes synthesized from p-methoxybenzyl-substituted precursors demonstrated high antibacterial activity against Gram-negative and Gram-positive bacteria. These complexes also showed notable cytotoxicity against the Caki-1 cell line, suggesting their potential as antibacterial agents and in cancer therapy (Patil et al., 2010).
Development of Novel Radiotracers
- The synthesis and labeling of 6-Fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET, utilized fluorinated analogues including the synthesis of bromo/fluoro compounds. This work demonstrates the application of such compounds in developing new tools for neurological and oncological research (Damont et al., 2011).
Applications in Organic Synthesis and Material Science
- The synthesis of fluorinated derivatives of titanocene and vanadocene, utilizing fluorinated benzyl compounds, was explored for their cytotoxicity against various cancer cell lines. These studies highlight the role of fluorinated benzyl derivatives in the development of new anticancer agents (Gleeson et al., 2008; Claffey et al., 2009).
properties
IUPAC Name |
2-(bromomethyl)-1,5-dichloro-3-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2FO/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKODQNPVBNZJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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